molecular formula C9H11NO3S B13242629 3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid

3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid

Cat. No.: B13242629
M. Wt: 213.26 g/mol
InChI Key: RBDOUADBPRLCSD-UHFFFAOYSA-N
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Description

3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid is a sulfonimidoyl-substituted benzoic acid derivative characterized by a sulfur-containing iminoyl group (ethyl-substituted) at the meta position of the benzoic acid core. This compound belongs to a class of sulfonimidoyl derivatives, which are increasingly studied for their unique electronic and steric properties, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

3-(ethylsulfonimidoyl)benzoic acid

InChI

InChI=1S/C9H11NO3S/c1-2-14(10,13)8-5-3-4-7(6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)

InChI Key

RBDOUADBPRLCSD-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=CC=CC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid involves multiple steps, typically starting with the preparation of the benzoic acid derivative. The ethyl(imino)oxo-lambda6-sulfanyl group is introduced through a series of reactions involving specific reagents and catalysts. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of 3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid is generally carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from the reactions of 3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Mechanism of Action

The mechanism of action of 3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position: The meta substitution in 3-[ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid may confer distinct electronic effects compared to para-substituted analogs (e.g., 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoic acid).

Sulfonimidoyl Group Modifications: Ethyl vs. Methyl: The ethyl group in the target compound increases hydrophobicity and steric hindrance compared to methyl analogs, which could enhance membrane permeability or reduce metabolic degradation . Dimethyl vs.

Physicochemical and Spectroscopic Properties

  • IR/NMR Data : Sulfonimidoyl groups exhibit characteristic S=O and C=N stretches in IR (1100–1250 cm⁻¹ and 1600–1650 cm⁻¹, respectively) . In ¹H NMR, the benzoic acid proton appears as a singlet near δ 12–13 ppm, while sulfonimidoyl protons (e.g., –NH–) resonate at δ 8–10 ppm .
  • Solubility: Meta-substituted derivatives generally exhibit lower aqueous solubility than para analogs due to reduced symmetry, as observed in 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (high polarity) vs. cyclopentane derivatives (moderate solubility) .

Biological Activity

3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid is a synthetic compound characterized by its unique structural features, including an ethyl group, an imino functional group, an oxo group, and a lambda6-sulfanyl moiety attached to a benzoic acid core. Its molecular formula is C9H11NO3SC_9H_{11}NO_3S, with a molecular weight of approximately 213.25 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor or modulator.

Research indicates that the compound may interact with various biological targets through specific mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, altering their activity. This interaction could potentially influence metabolic pathways, making it a candidate for therapeutic applications.
  • Receptor Modulation : It may also modulate receptor activity, affecting signal transduction pathways that are crucial in various physiological processes.

Biological Activity Studies

Several studies have investigated the biological activity of 3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid, focusing on its interactions with biomolecules and potential therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
Enzyme InhibitionVarious enzymesPotential inhibition
AntimicrobialGram-positive bacteriaInhibitory effects
AntioxidantFree radicalsScavenging activity

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of the compound, it was found that 3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid exhibited significant inhibitory effects against several strains of Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis by inhibiting lipo-teichoic acid synthase (LtaS), a crucial enzyme in bacterial cell wall formation. This suggests potential applications in treating bacterial infections.

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the compound's interaction with specific enzymes involved in metabolic pathways. The studies utilized kinetic assays to demonstrate that 3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid acts as a reversible inhibitor of certain hydrolases. The binding affinity was quantified using IC50 values, indicating effective inhibition at low concentrations.

Future Directions in Research

The unique structural characteristics of 3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid warrant further exploration. Future research could focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : To elucidate the detailed biochemical pathways influenced by this compound.
  • Structure-Activity Relationship (SAR) : To optimize its efficacy and selectivity against specific biological targets.

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